2-[[4-(methylthio)benzyl](propyl)amino]ethanol
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Overview
Description
2-[[4-(methylthio)benzyl](propyl)amino]ethanol, also known as MPBAE, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPBAE is a member of the benzylamine family of compounds and has been studied for its effects on various biological systems.
Mechanism of Action
The mechanism of action of 2-[[4-(methylthio)benzyl](propyl)amino]ethanol is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression and cell differentiation. Additionally, this compound has been found to inhibit the activation of the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and analgesic effects, this compound has been shown to have antioxidant properties and to improve insulin sensitivity. Additionally, this compound has been found to modulate the activity of certain neurotransmitters, suggesting that it may have potential applications in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[[4-(methylthio)benzyl](propyl)amino]ethanol in lab experiments is its relatively low toxicity compared to other compounds. Additionally, this compound is stable and can be easily synthesized, making it a convenient compound to work with. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several potential future directions for research on 2-[[4-(methylthio)benzyl](propyl)amino]ethanol. One area of interest is its potential applications in cancer treatment, particularly in combination with other agents. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various biological systems. Finally, there is potential for the development of new derivatives of this compound with improved solubility and bioavailability.
Synthesis Methods
The synthesis of 2-[[4-(methylthio)benzyl](propyl)amino]ethanol involves the reaction of 4-(methylthio)benzylamine with 1-bromo-3-chloropropane in the presence of potassium carbonate. The resulting product is then treated with sodium borohydride to yield this compound.
Scientific Research Applications
2-[[4-(methylthio)benzyl](propyl)amino]ethanol has been studied for its potential therapeutic applications, including its effects on cancer cells, inflammation, and pain. Research has shown that this compound can induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for cancer treatment. Additionally, this compound has been found to have anti-inflammatory and analgesic effects, making it a potential treatment for conditions such as arthritis and chronic pain.
properties
IUPAC Name |
2-[(4-methylsulfanylphenyl)methyl-propylamino]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NOS/c1-3-8-14(9-10-15)11-12-4-6-13(16-2)7-5-12/h4-7,15H,3,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCFLNOYIELPFAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCO)CC1=CC=C(C=C1)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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